2-(2-(4-Bromophenyl)-2-oxoethyl)-5,5-dimethylcyclohexane-1,3-dione
CAS No.: 112404-27-0
Cat. No.: VC4717578
Molecular Formula: C16H17BrO3
Molecular Weight: 337.213
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112404-27-0 |
|---|---|
| Molecular Formula | C16H17BrO3 |
| Molecular Weight | 337.213 |
| IUPAC Name | 2-[2-(4-bromophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C16H17BrO3/c1-16(2)8-14(19)12(15(20)9-16)7-13(18)10-3-5-11(17)6-4-10/h3-6,12H,7-9H2,1-2H3 |
| Standard InChI Key | WVJUCGXCMJWNEW-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Br)C |
Introduction
Chemical Structure and Properties
Structural Features
The compound consists of:
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Core: 5,5-Dimethylcyclohexane-1,3-dione (dimedone), a six-membered ring with two methyl groups at the 5-position and ketone groups at the 1- and 3-positions.
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Substituent: A 2-(4-bromophenyl)-2-oxoethyl group attached at the 2-position of the cyclohexane ring. This side chain includes a ketone (oxo) and a 4-bromophenyl moiety .
Molecular Formula:
Molecular Weight: 337.21 g/mol
InChIKey: WVJUCGXCMJWNEW-UHFFFAOYSA-N
Physical and Spectroscopic Properties
Synthesis and Reactivity
Synthetic Routes
The synthesis typically involves:
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Condensation Reactions: Dimedone reacts with 4-bromobenzaldehyde under basic conditions (e.g., sodium bicarbonate in water) to form the oxoethyl linkage .
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Multi-Step Alkylation/Acylation: Alternative pathways may involve attaching the 4-bromophenyl group via nucleophilic substitution or coupling reactions .
Hypothetical Synthesis Pathway:
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Activation: Dimedone undergoes enolate formation.
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Condensation: Enolate attacks the carbonyl of 4-bromobenzaldehyde, forming the β-hydroxy ketone.
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Dehydration: Elimination of water yields the α,β-unsaturated ketone intermediate.
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Cyclization: Intramolecular aldol condensation to stabilize the cyclohexane ring .
Reactivity Insights
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Oxoethyl Group: Participates in Michael additions (e.g., with thiols or amines) .
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Bromine Substituent: Enables cross-coupling reactions (Suzuki, Buchwald-Hartwig) .
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